ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-46458 is a small molecule drug developed by R.W. Johnson Pharmaceutical Research Institute. It is an angiotensin II receptor type 1 antagonist, primarily investigated for its potential use in treating hypertension . Despite its promising mechanism, the development of RWJ-46458 was discontinued during the discovery phase .
Preparation Methods
The synthetic routes and reaction conditions for RWJ-46458 are not extensively documented in publicly available sources. as a small molecule drug, it likely involves standard organic synthesis techniques, including the formation of heterocyclic structures and functional group modifications. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
RWJ-46458, as an angiotensin II receptor type 1 antagonist, would undergo various chemical reactions typical of small molecule drugs. These reactions may include:
Oxidation: Involving the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Involving the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involving the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions would depend on the specific functional groups present in RWJ-46458 and the conditions used
Scientific Research Applications
RWJ-46458 has been primarily studied for its potential use in treating cardiovascular diseases, particularly hypertension . Its mechanism as an angiotensin II receptor type 1 antagonist makes it a valuable tool in understanding the role of this receptor in blood pressure regulation. Additionally, RWJ-46458 could be used in research to explore the broader implications of angiotensin II receptor antagonism in other physiological and pathological processes .
Mechanism of Action
RWJ-46458 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By blocking the action of angiotensin II at this receptor, RWJ-46458 prevents vasoconstriction and promotes vasodilation, leading to a reduction in blood pressure .
Comparison with Similar Compounds
RWJ-46458 can be compared to other angiotensin II receptor type 1 antagonists, such as losartan, valsartan, and irbesartan. These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. RWJ-46458’s uniqueness lies in its specific chemical structure and the potential for different binding affinities and selectivities for the angiotensin II receptor type 1 .
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate |
InChI |
InChI=1S/C26H29N5O3/c1-4-26(3)15-20(14-24(33)34-5-2)31(23(32)16-26)17-18-10-12-19(13-11-18)21-8-6-7-9-22(21)25-27-29-30-28-25/h6-14H,4-5,15-17H2,1-3H3,(H,27,28,29,30)/b20-14+ |
InChI Key |
JBEUFWOCGLXNCS-XSFVSMFZSA-N |
Isomeric SMILES |
CCC1(C/C(=C\C(=O)OCC)/N(C(=O)C1)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C |
Canonical SMILES |
CCC1(CC(=CC(=O)OCC)N(C(=O)C1)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.